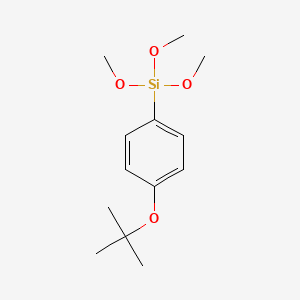
(4-Tert-butoxyphenyl)-trimethoxy-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butoxyphenyl)-trimethoxy-silane is an organosilicon compound with the molecular formula C13H22O4Si It is characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a trimethoxy-silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butoxyphenyl)-trimethoxy-silane typically involves the reaction of 4-tert-butoxyphenol with trimethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-tert-butoxyphenol+trimethoxysilane→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butoxyphenyl)-trimethoxy-silane can undergo various chemical reactions, including:
Hydrolysis: The trimethoxy-silane group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The tert-butoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal oxide.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Hydrolysis: Silanols
Condensation: Siloxanes
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(4-Tert-butoxyphenyl)-trimethoxy-silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials.
Organic Synthesis: Serves as a reagent for introducing tert-butoxy and trimethoxy-silane groups into organic molecules.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mecanismo De Acción
The mechanism of action of (4-Tert-butoxyphenyl)-trimethoxy-silane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxy-silane group forms silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in materials science and organic synthesis. The tert-butoxy group provides steric hindrance, which can influence the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- (4-tert-Butoxyphenyl)methanamine
- (2-tert-Butoxyphenyl)methanamine
- 1-(4-tert-Butylphenyl)ethanamine
- 2-(2-tert-Butylphenoxy)ethanamine
Uniqueness
(4-Tert-butoxyphenyl)-trimethoxy-silane is unique due to the presence of both tert-butoxy and trimethoxy-silane groups. This combination imparts distinct chemical properties, such as enhanced reactivity towards hydrolysis and condensation reactions, making it valuable in the synthesis of advanced materials and functionalized silanes .
Propiedades
Fórmula molecular |
C13H22O4Si |
|---|---|
Peso molecular |
270.40 g/mol |
Nombre IUPAC |
trimethoxy-[4-[(2-methylpropan-2-yl)oxy]phenyl]silane |
InChI |
InChI=1S/C13H22O4Si/c1-13(2,3)17-11-7-9-12(10-8-11)18(14-4,15-5)16-6/h7-10H,1-6H3 |
Clave InChI |
TYFCBCGVPFSASH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=C(C=C1)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


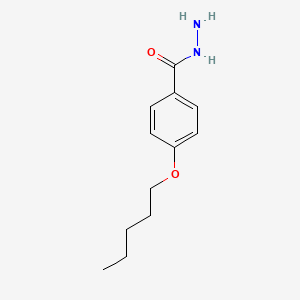
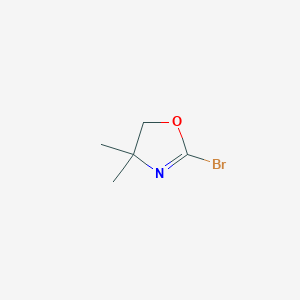
![1-(2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-methyl-butan-1-one](/img/structure/B13889127.png)
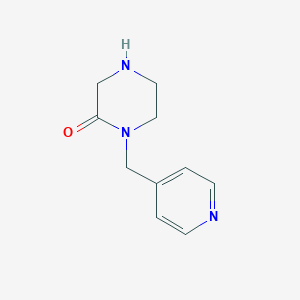
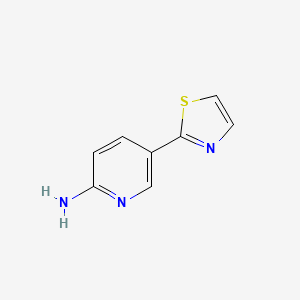
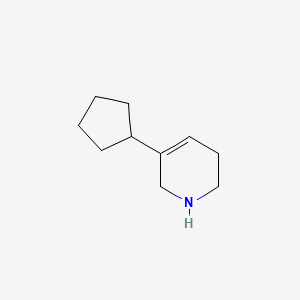
![Ethyl 3-[2-[4-(cyclopropylamino)thieno[3,2-d]pyrimidin-7-yl]ethynyl]-4-methylbenzoate](/img/structure/B13889154.png)
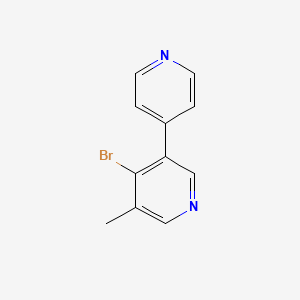
![1,1-Dimethylethyl 2-iodo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13889162.png)
![6-Ethyl-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13889163.png)



![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
